Bromine Regiochemistry: Terminal C-1 Position Is Mandatory for Triazole Installation via SN2 Displacement
1-Bromo-4-(4-chlorophenyl)butan-2-one bears bromine exclusively at the terminal C-1 methyl group of the butan-2-one chain (SMILES: O=C(CBr)CCc1ccc(Cl)cc1), enabling clean SN2 displacement by 1,2,4-triazole to generate 4-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-one (TR-C377915), the immediate downstream intermediate in the C377885 pathway . In contrast, 2-Bromo-1-(4-chlorophenyl)butan-1-one (CAS 1011-26-3) places bromine at the α-position relative to the carbonyl on a butan-1-one scaffold, which directs reactivity toward enolate/enol ether chemistry rather than simple SN2 triazole installation; the α-bromo ketone cannot produce the same triazole-substituted intermediate without additional synthetic steps and protecting group strategies . This regiochemical difference represents a synthetic pathway branch point with zero crossover—the two isomers are not interchangeable in any published synthetic route to C377885 .
| Evidence Dimension | Bromine substitution position and downstream synthetic compatibility with triazole installation |
|---|---|
| Target Compound Data | Bromine at C-1 (terminal CH₂Br); enables direct SN2 with 1,2,4-triazole to yield TR-C377915 (CAS not assigned); documented as intermediate in C377885 synthesis pathway |
| Comparator Or Baseline | 2-Bromo-1-(4-chlorophenyl)butan-1-one (CAS 1011-26-3): bromine at α-carbon of butan-1-one scaffold; no published route connecting it to C377885 or any tebuconazole metabolite |
| Quantified Difference | Qualitative synthetic divergence: terminal C-1 bromide → direct triazole installation (one step); α-bromo ketone → requires alternative multi-step sequence with no published precedent for C377885 |
| Conditions | SN2 nucleophilic displacement reaction with 1,2,4-triazole in organic solvent; based on documented synthesis intermediates from Toronto Research Chemicals product lineage |
Why This Matters
For procurement, selecting the C-1 bromo regioisomer is non-negotiable—the α-bromo isomer (1011-26-3) leads to a dead-end synthetic pathway with no documented route to the required metabolite standard, imposing additional development cost and analytical validation burden.
